Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
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Overview
Description
Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C8H7N3O2Li. It is a lithium salt of a triazolopyridine derivative, known for its potential applications in various scientific fields. The compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with a carboxylate group and a methyl substituent.
Mechanism of Action
Target of Action
The primary targets of AT29728 are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets for anti-cancer therapies .
Mode of Action
AT29728 interacts with its targets, c-Met/VEGFR-2 kinases, inhibiting their activity . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of c-Met/VEGFR-2 kinases by AT29728 affects several biochemical pathways. Most notably, it disrupts the pathways involved in cell proliferation and survival . The downstream effects of this disruption include the induction of cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have shown enhancements in oral bioavailability, half-life (t1/2), and ex vivo duration of action
Result of Action
The result of AT29728’s action is the inhibition of cell proliferation and the induction of apoptosis . This is achieved through the disruption of c-Met/VEGFR-2 signaling, leading to cell cycle arrest and the initiation of programmed cell death .
Action Environment
The action, efficacy, and stability of AT29728 can be influenced by various environmental factors. For instance, the storage temperature and physical form of the compound can affect its stability . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of other substances in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the reaction of 6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid with lithium hydroxide. The reaction is carried out in an appropriate solvent, such as water or ethanol, under controlled temperature and pH conditions to ensure the formation of the desired lithium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyridine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted triazolopyridine derivatives.
Scientific Research Applications
Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate: A similar compound with a pyrazine ring instead of a pyridine ring.
Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate: A compound with a pyrimidine ring, differing in the nitrogen atom positions.
Uniqueness
Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is unique due to its specific triazolopyridine structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.Li/c1-5-2-3-6-9-10-7(8(12)13)11(6)4-5;/h2-4H,1H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKMJIPYDIFEKH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CN2C(=NN=C2C(=O)[O-])C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6LiN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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